3-(Tributylstannyl)pyridine
Overview
Description
3-(Tributylstannyl)pyridine: is an organotin compound with the chemical formula C17H31NSn . It is a derivative of pyridine where a tributylstannyl group is attached to the third position of the pyridine ring. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions .
Mechanism of Action
Target of Action
Organotin compounds like 3-(tributylstannyl)pyridine are generally used in stille coupling reactions , which are widely used in organic synthesis .
Mode of Action
As an organotin compound, it likely participates in stille coupling reactions . In these reactions, organotin compounds act as nucleophiles, attacking electrophilic carbon centers .
Biochemical Pathways
Organotin compounds are known to be involved in various biochemical processes due to their role in stille coupling reactions .
Result of Action
As an organotin compound, it is likely to participate in stille coupling reactions, which can lead to the formation of new carbon-carbon bonds .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially affect the reactivity and stability of organotin compounds .
Biochemical Analysis
Biochemical Properties
It is known that this compound can act as a catalyst in organic synthesis reactions
Cellular Effects
Given its role in organic synthesis reactions, it may influence cell function by participating in the synthesis of various biochemical compounds
Molecular Mechanism
It is known to facilitate organic synthesis reactions
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Tributylstannyl)pyridine can be synthesized by reacting 3-bromopyridine with tributyltin hydride in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory methods, scaled up to accommodate larger quantities. The use of palladium catalysts and inert atmospheres is crucial to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Tributylstannyl)pyridine primarily undergoes substitution reactions, particularly in Stille coupling reactions where it reacts with various electrophiles to form new carbon-carbon bonds .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), tributyltin hydride, 3-bromopyridine.
Major Products: The major products of these reactions are typically biaryl compounds or other complex organic molecules where the pyridine ring is coupled with another aromatic or aliphatic group .
Scientific Research Applications
Chemistry: 3-(Tributylstannyl)pyridine is widely used in organic synthesis for the formation of carbon-carbon bonds through Stille coupling reactions. It serves as a building block for the synthesis of various complex molecules .
Biology and Medicine: In biological research, derivatives of this compound are used in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. For example, it can be used to label proteins or peptides with radioactive iodine for tracking and imaging in biological systems .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the production of complex organic molecules .
Comparison with Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tributylstannyl)pyrimidine
- 2-(Tributylstannyl)furan
- 2-(Tributylstannyl)thiophene
Comparison: 3-(Tributylstannyl)pyridine is unique in its position of the tributylstannyl group on the pyridine ring, which can influence its reactivity and the types of products formed in coupling reactions. Compared to its 2-substituted counterparts, the 3-substituted compound may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
tributyl(pyridin-3-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQJBWKKHCMCGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392912 | |
Record name | 3-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59020-10-9 | |
Record name | 3-(Tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-(tributylstannyl)pyridine important in the synthesis of duocarmycin SA?
A1: this compound derivatives are crucial building blocks in the synthesis of duocarmycin SA. The research paper highlights their use in Stille coupling reactions with bromopyrrole derivatives []. This reaction forms a carbon-carbon bond, creating the core structure of the targeted tricyclic heteroaromatic system found in duocarmycin SA. The researchers explored various substitutions on the pyridine ring to optimize the reaction conditions and yields.
Q2: What are the advantages of using the Stille coupling reaction with this compound derivatives in this synthesis?
A2: The Stille coupling reaction offers several benefits in this specific synthesis []:
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